molecular formula C9H14O3 B13195331 Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13195331
M. Wt: 170.21 g/mol
InChI Key: GKJLWHZSQVUREC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and isolation to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: It may serve as a building block for the development of pharmaceutical compounds.

    Material Science: The unique spirocyclic structure can be utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxaspiro[2.3]hexane-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.

Uniqueness

Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific ester group and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)4-6(2)5-9/h6-7H,3-5H2,1-2H3

InChI Key

GKJLWHZSQVUREC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(C2)C

Origin of Product

United States

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